Viridomycin A

CAS No.: 52970-22-6

Cat. No.: VC1606156

Molecular Formula: C21H12FeN3NaO9

Molecular Weight: 529.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52970-22-6 |

|---|---|

| Molecular Formula | C21H12FeN3NaO9 |

| Molecular Weight | 529.2 g/mol |

| IUPAC Name | sodium;4-formyl-2-nitrosophenolate;iron(2+) |

| Standard InChI | InChI=1S/3C7H5NO3.Fe.Na/c3*9-4-5-1-2-7(10)6(3-5)8-11;;/h3*1-4,10H;;/q;;;+2;+1/p-3 |

| Standard InChI Key | KXWKJDNTUDXRHR-UHFFFAOYSA-K |

| SMILES | C1=CC(=C(C=C1C=O)N=O)[O-].C1=CC(=C(C=C1C=O)N=O)[O-].C1=CC(=C(C=C1C=O)N=O)[O-].[Na+].[Fe+2] |

| Canonical SMILES | C1=CC(=C(C=C1C=O)N=O)[O-].C1=CC(=C(C=C1C=O)N=O)[O-].C1=CC(=C(C=C1C=O)N=O)[O-].[Na+].[Fe+2] |

Introduction

Chemical Structure and Properties

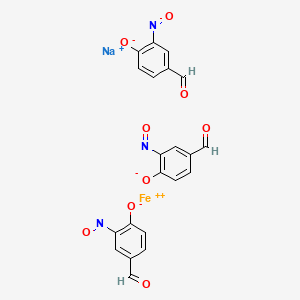

Viridomycin A is characterized by its unique chemical structure as a ferrous chelate of 4-hydroxy-3-nitrosobenzaldehyde . The compound has a molecular formula of C21H12FeN3NaO9 and a molecular weight of 529.2 g/mol . The structure involves three 4-hydroxy-3-nitrosobenzaldehyde ligands coordinated to a central iron(II) ion, resulting in its distinctive green coloration.

The compound's systematic IUPAC name is sodium;4-formyl-2-nitrosophenolate;iron(2+) . Several alternative identifiers are also used in scientific literature, including various synonyms listed in chemical databases.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Viridomycin A

Viridomycin A contains a central Fe2+ ion coordinated to three ligands of 4-hydroxy-3-nitrosobenzaldehyde, creating a stable metal-organic complex with characteristic spectroscopic properties . The compound's unique structure contributes to its strong metal-chelating abilities, particularly for iron and other positively charged metal ions .

Biological Activities

Antimicrobial Properties

Viridomycin A exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and certain fungi. Recent research has quantified its effectiveness against several microbial species as shown in Table 2.

Table 2: Antimicrobial Activity of Viridomycin A Against Various Microorganisms

The antimicrobial activity of Viridomycin A is thought to be related to its strong ability to chelate iron, a metallic ion indispensable for microbial growth . By sequestering iron, Viridomycin A may deprive pathogenic microorganisms of this essential nutrient, thereby inhibiting their growth and survival .

Anticancer Properties

Recent investigations have revealed promising anticancer activities for Viridomycin A. Studies on human cancer cell lines have demonstrated significant cytotoxicity against multiple cancer types, as detailed in the research by Streptomyces tanashiensis BYF-112 .

Viridomycin A exhibited significant cytotoxicity against human malignant melanoma (A375), ovarian cancer (SKOV-3), and gastric cancer (MGC-803) cell lines, with IC50 values ranging from 4.61 to 19.28 μmol·L−1 . These findings indicate potential applications in cancer treatment, although the precise mechanisms underlying these cytotoxic effects require further investigation.

Agricultural Applications

One of the most promising applications of Viridomycin A lies in agriculture, particularly in improving soil phosphate availability and plant health. Viridomycin A has demonstrated the ability to solubilize insoluble rock phosphate (RP), making phosphorus available for plant uptake .

The mechanism involves the chelation of positively charged counter ions of phosphate (such as calcium, iron, etc.) present in rock phosphate, which destabilizes its structure and allows the liberation of soluble phosphate . This process represents a novel mechanism for phosphate solubilization compared to the more commonly reported organic acid-mediated processes in other phosphate-solubilizing microorganisms .

Mechanism of Action

Metal Chelation

The principal mechanism underlying Viridomycin A's biological activities is its strong metal-chelating capability. The compound forms stable complexes with various metal ions, particularly iron. The iron concentration in purified viridomycin has been measured at approximately 0.26 mg of Fe3+/mg, corresponding to about 2 moles of iron per mole of viridomycin .

This metal chelation ability is central to both its antimicrobial activity and its phosphate-solubilizing capacity:

-

Antimicrobial action: By chelating iron, Viridomycin A deprives pathogenic microorganisms of this essential nutrient, thereby inhibiting their growth .

-

Phosphate solubilization: The chelation of calcium, iron, and other positively charged counter ions in rock phosphate leads to the destabilization of its structure, resulting in the release of soluble phosphate .

Structural Basis for Activity

NMR spectroscopic analysis has provided insights into the structure-activity relationships of Viridomycin A. The presence of specific functional groups – including the ketone group at C-1, the oxim group (-C=N-O) at C-2, and the aldehyde group at C-7 of each monomer – contributes to its characteristic chemical properties and biological activities .

Table 3: Key NMR Data for Viridomycin A

| Position | δ C, Type | δ H (J in Hz) | HMBC |

|---|---|---|---|

| 1 | 182.0 | - | - |

| 2 | 159.3 | - | - |

| 3 | 115.7 | 7.56 s | Observed |

| 4 | 123.9 | - | Observed |

| 5 | 134.5 | 7.96 d (9) | Observed |

| 6 | 122.5 | 7.16 d (9) | - |

| 7 | 190.5 | 9.78 s | Observed |

Note: HMBC = heteronuclear multiple bond correlation

Related Compounds in the Viridomycin Family

Viridomycin A belongs to a family of structurally related compounds produced by various Streptomyces species. This family includes several other members with similar chemical structures and biological properties:

Other Viridomycins

-

Viridomycin B, C, and D: These compounds are structural variants of Viridomycin A, distinguished by subtle modifications to the basic framework .

-

Viridomycin E: A hybrid chelate containing both aldehyde and acid ligands .

-

Viridomycin F: Isolated from Streptomyces sp. K96-0188, this compound has a molecular formula of C21H14N3O9Fe and a molecular weight of 508.21 . It exhibits moderate insecticidal and nematocidal activities, affecting the motility of brine shrimp Artemia salina at 200 µg/ml and free-living nematodes Caenorhabditis elegans at 500 µg/ml .

Related Compounds

Actinoviridin A: This compound is the corresponding carboxylic acid chelate variant of the basic viridomycin structure .

These green actinomycete pigments share a common structural motif – iron complexed with p-substituted o-nitrosophenol derivatives – which contributes to their similar physical appearances and biological activities .

Biotechnological Applications and Future Prospects

Agricultural Biotechnology

The dual properties of Viridomycin A – phosphate solubilization and antimicrobial activity – make it particularly promising for agricultural applications. The compound or microorganisms producing it could contribute to developing more sustainable agricultural practices :

-

As a bio-phosphate fertilizer that provides slow release of phosphorus from poorly soluble rock phosphate

-

As a biocontrol agent against plant pathogens, reducing the need for chemical pesticides

-

As a plant growth promoter through improved nutrient availability

Challenges and Future Research Directions

Despite its promising applications, several challenges and knowledge gaps remain:

-

Optimization of production methodologies to enhance yield and purity

-

Detailed elucidation of the mechanisms underlying its anticancer activities

-

Development of formulations for effective delivery in agricultural and medical contexts

-

Assessment of environmental impacts and safety profiles for large-scale applications

Genomic analysis of viridomycin-producing strains suggests the presence of specific biosynthetic gene clusters responsible for viridomycin production . Further exploration of these genetic elements could enable metabolic engineering approaches to enhance production or create novel derivatives with improved properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume